Trisodium;4,6-dichloro-3-aza-1-azonia-2-azanidacyclohexa-3,5-diene;borate
Description
Trisodium;4,6-dichloro-3-aza-1-azonia-2-azanidacyclohexa-3,5-diene;borate is a synthetic borate compound featuring a heterocyclic core with chlorine substituents and a trisodium counterion. Its structure combines a triazine-like ring system with borate coordination, distinguishing it from simpler inorganic borates (e.g., aluminum or magnesium borates) and organic derivatives like benzene boronic acids.
Properties
Molecular Formula |
C9H9BCl6N9Na3O3 |
|---|---|
Molecular Weight |
583.7 g/mol |
IUPAC Name |
trisodium;4,6-dichloro-3-aza-1-azonia-2-azanidacyclohexa-3,5-diene;borate |
InChI |
InChI=1S/3C3H3Cl2N3.BO3.3Na/c3*4-2-1-3(5)7-8-6-2;2-1(3)4;;;/h3*1H,6H2;;;;/q;;;-3;3*+1 |
InChI Key |
PGKZINHPQOPKEM-UHFFFAOYSA-N |
Canonical SMILES |
B([O-])([O-])[O-].C1=C([NH2+][N-]N=C1Cl)Cl.C1=C([NH2+][N-]N=C1Cl)Cl.C1=C([NH2+][N-]N=C1Cl)Cl.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Triazine-Derived Salts
The compound shares structural similarities with trisodium salts of triazine derivatives, such as 1,3,5-triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt (CAS 20208-95-1). Key differences include:
- Chlorination vs. Sulfur Substitution : The target compound features dichloro groups on the heterocycle, whereas analogues like the trithione salt replace chlorine with sulfur, altering electronic properties and reactivity .
Table 1: Structural Comparison
| Compound Name | Core Structure | Substituents | Counterion | CAS Number |
|---|---|---|---|---|
| Target Compound | Azonia-azanidacyclohexa-diene | 4,6-dichloro | Trisodium | Not explicitly listed |
| 1,3,5-triazine-2,4,6-trithione, trisodium salt | Triazine | Sulfur (S) | Trisodium | 20208-95-1 |
Functional Analogues: Inorganic Borates
Inorganic borates like Al₁₈B₄O₃₃ (aluminum borate) and Mg₂B₂O₅ (magnesium borate) are widely used as whisker reinforcements in composites. Contrasts include:
- Organic vs. Inorganic Frameworks: The target compound’s organic heterocycle enables compatibility with polymers or organic matrices, whereas inorganic borates excel in high-temperature structural applications .
- Synthesis Complexity: The target compound requires multi-step organic synthesis, contrasting with mineral-derived or molten-salt methods for inorganic borates .
Table 2: Functional Properties
| Compound Type | Thermal Stability | Primary Application | Hazard Profile |
|---|---|---|---|
| Target Compound | Moderate* | Polymer additives, catalysis | Likely regulated under CLP† |
| Aluminum Borate (Al₁₈B₄O₃₃) | High | Composite reinforcement | Low hazard |
| Zinc Borate | Moderate | Flame retardant in resins | Moderate hazard |
*Assumed based on organic borate analogs.
†CLP Regulation may classify synthetic borates as hazardous if data from similar substances indicate risks .
Chlorinated Aromatic Borates
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